

TDO2 Expression: A Negative Predictive Biomarker for Linrodostat Immunotherapy

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Compound of Interest		
Compound Name:	Linrodostat mesylate	
Cat. No.:	B608582	Get Quote

A comprehensive analysis of preclinical and clinical data suggests that high expression of Tryptophan 2,3-dioxygenase (TDO2) in tumors is a negative predictive biomarker for response to the selective Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Linrodostat. This guide provides a comparative overview of the evidence supporting this conclusion, details of key experimental findings, and a look at alternative therapeutic strategies.

Executive Summary

Linrodostat (BMS-986205), a potent and selective inhibitor of the IDO1 enzyme, has been investigated as a cancer immunotherapy agent. The rationale behind IDO1 inhibition is to reverse the immunosuppressive effects of the kynurenine pathway, thereby reactivating antitumor immunity. However, clinical trial data, particularly from the Phase 1/2 study NCT02658890, have revealed that the efficacy of Linrodostat may be limited in tumors that express high levels of TDO2, a functionally similar enzyme that also initiates the kynurenine pathway.

Emerging evidence strongly indicates that a composite biomarker, combining low TDO2 gene expression with a high interferon-gamma (IFN-γ) gene signature, is a more robust predictor of positive response to Linrodostat therapy, especially in non-melanoma cancers. This guide will delve into the data supporting TDO2 as a negative predictive biomarker, outline the experimental methodologies used to determine this, and compare Linrodostat with other IDO1 and dual IDO1/TDO2 inhibitors.



Data Presentation: TDO2 Expression and Clinical Response

The NCT02658890 study, a Phase 1/2 trial of Linrodostat in combination with Nivolumab, provides the most direct evidence for TDO2's role as a negative predictive biomarker. While a specific data table with overall response rates (ORR) broken down by TDO2 expression is not readily available in the public domain, the study's publications consistently report a negative association between TDO2 expression and response to the Linrodostat-containing regimen.

Analysis of baseline tumor biopsies from this study revealed that patients who did not respond to treatment tended to have higher expression of TDO2. Furthermore, the predictive power of the IFN-y gene signature, a known positive response biomarker for immunotherapy, was significantly enhanced when combined with TDO2 expression status. In the non-melanoma patient cohort, the Area Under the Curve (AUC) for predicting response using the IFN-y signature alone was 70%. This increased to 89% when combined with TDO2 expression, highlighting the importance of TDO2 in mediating resistance.

Biomarker	Patient Cohort	AUC (95% CI)
IFN-γ Signature Alone	Non-melanoma	70% (52%–87%)
Composite (Low TDO2 + High IFN-γ Signature)	Non-melanoma	89% (80%–97%)

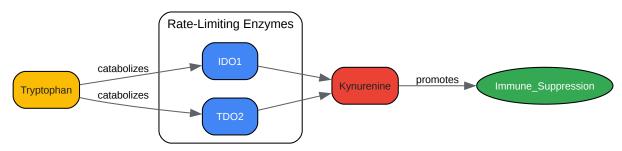
Signaling Pathways and Experimental Workflows

The mechanism by which TDO2 expression confers resistance to a selective IDO1 inhibitor like Linrodostat is rooted in the functional redundancy of the kynurenine pathway. Both IDO1 and TDO2 catalyze the initial, rate-limiting step of converting tryptophan to kynurenine, which leads to an immunosuppressive tumor microenvironment.

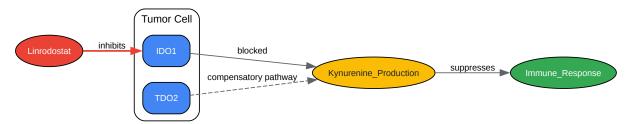
Kynurenine Pathway and Immune Suppression



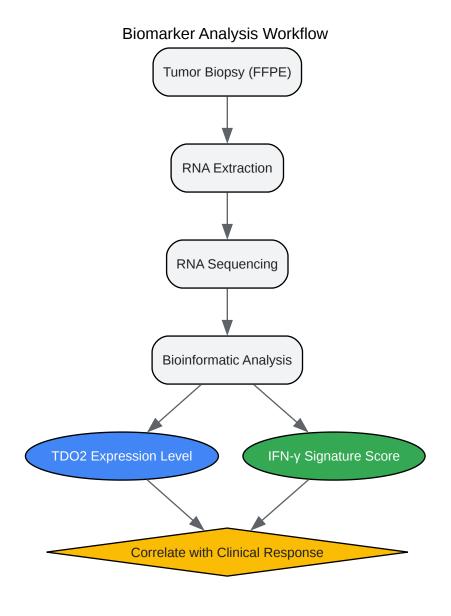
Kynurenine Pathway and Immune Evasion



Linrodostat Action and TDO2-Mediated Resistance







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